molecular formula C9H9NO2S B14593892 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 60839-88-5

4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one

Cat. No.: B14593892
CAS No.: 60839-88-5
M. Wt: 195.24 g/mol
InChI Key: PSRVYYJFZPQYFN-UHFFFAOYSA-N
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Description

4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves multicomponent reactions (MCRs). One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is favored for its efficiency and high yield.

Chemical Reactions Analysis

4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the ring structure allow it to form strong bonds with biological molecules, disrupting their normal function. This interaction can inhibit the growth of cancer cells, bacteria, and other pathogens .

Comparison with Similar Compounds

4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to its specific ring structure and the presence of multiple reactive sites. Similar compounds include:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse biological activities .

Properties

CAS No.

60839-88-5

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

4-methylidene-3-phenyloxathiazolidine 2-oxide

InChI

InChI=1S/C9H9NO2S/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI Key

PSRVYYJFZPQYFN-UHFFFAOYSA-N

Canonical SMILES

C=C1COS(=O)N1C2=CC=CC=C2

Origin of Product

United States

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